molecular formula C16H16Cl2O2 B14005613 Etoxinol CAS No. 6012-83-5

Etoxinol

Cat. No.: B14005613
CAS No.: 6012-83-5
M. Wt: 311.2 g/mol
InChI Key: CPZLRDXKLHKMQX-UHFFFAOYSA-N
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Description

. It is primarily used as a miticide, which means it is employed to control mite infestations in various settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etoxinol typically involves the reaction of p-chlorobenzophenone with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Etoxinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Etoxinol has several applications in scientific research:

Mechanism of Action

Etoxinol exerts its effects by disrupting the normal physiological processes of mites. It targets the nervous system of mites, leading to paralysis and eventual death. The compound interferes with the transmission of nerve impulses, which is crucial for the survival of mites .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl benzoate
  • Permethrin
  • Amitraz

Uniqueness

Etoxinol is unique due to its specific mode of action and its effectiveness in controlling a wide range of mite species. Unlike some other miticides, this compound has a relatively low toxicity to non-target organisms, making it a safer option for use in various settings .

Biological Activity

Etoxinol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is classified as a pesticide and belongs to the category of chemical compounds known for their herbicidal properties. Its molecular structure allows it to interact with various biological systems, leading to both beneficial and adverse effects.

The primary mechanism of action for this compound involves its interaction with specific biological targets within organisms. Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

  • Enzyme Inhibition : this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins . This inhibition can lead to reduced inflammation and pain in biological systems.

Toxicity Profiles

Understanding the toxicity of this compound is essential for evaluating its safety for human use and environmental impact. The acute toxicity levels have been documented in various studies:

Study Organism LD50 (mg/kg) Route of Administration
Rats17.8Oral
Rabbits141Dermal

These values indicate that this compound possesses significant acute toxicity, necessitating careful handling and usage guidelines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, focusing on its effects on various organisms and potential therapeutic applications:

  • Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced inflammation in animal models by inhibiting COX activity, suggesting its potential use as an anti-inflammatory agent .
  • Pesticidal Efficacy : Research indicated that this compound exhibits strong herbicidal activity against a range of broad-leaved weeds, making it a valuable compound in agricultural settings .
  • Environmental Impact Assessments : Investigations into the environmental persistence of this compound revealed that it can accumulate in soil and water systems, raising concerns about its long-term ecological effects .

Properties

CAS No.

6012-83-5

Molecular Formula

C16H16Cl2O2

Molecular Weight

311.2 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)-2-ethoxyethanol

InChI

InChI=1S/C16H16Cl2O2/c1-2-20-11-16(19,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10,19H,2,11H2,1H3

InChI Key

CPZLRDXKLHKMQX-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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